molecular formula C12H20INO B13743796 N,N,N-Triethyl-3-hydroxyanilinium iodide CAS No. 68-01-9

N,N,N-Triethyl-3-hydroxyanilinium iodide

Cat. No.: B13743796
CAS No.: 68-01-9
M. Wt: 321.20 g/mol
InChI Key: FNPDBNVORLQYAG-UHFFFAOYSA-N
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Description

N,N,N-Triethyl-3-hydroxyanilinium iodide is a chemical compound with the molecular formula C12H20INO and a molecular weight of 321.2 g/mol . It is known for its unique structure, which includes a triethylammonium group attached to a hydroxyaniline core, and is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-3-hydroxyanilinium iodide typically involves the reaction of 3-hydroxyaniline with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-Hydroxyaniline is dissolved in an appropriate solvent, such as ethanol or methanol.

    Step 2: Triethylamine is added to the solution, and the mixture is stirred at room temperature.

    Step 3: Iodine is slowly added to the reaction mixture, and the reaction is allowed to proceed for several hours.

    Step 4: The resulting product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-3-hydroxyanilinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different anilinium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various anilinium salts depending on the nucleophile used.

Scientific Research Applications

N,N,N-Triethyl-3-hydroxyanilinium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-3-hydroxyanilinium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the context of its use. The hydroxyaniline core allows it to form hydrogen bonds and interact with biological macromolecules, while the triethylammonium group enhances its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-hydroxyanilinium iodide
  • N,N,N-Triethyl-4-hydroxyanilinium iodide
  • N,N,N-Triethyl-3-methoxyanilinium iodide

Uniqueness

N,N,N-Triethyl-3-hydroxyanilinium iodide is unique due to its specific substitution pattern and the presence of both hydroxy and triethylammonium groups. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

CAS No.

68-01-9

Molecular Formula

C12H20INO

Molecular Weight

321.20 g/mol

IUPAC Name

triethyl-(3-hydroxyphenyl)azanium;iodide

InChI

InChI=1S/C12H19NO.HI/c1-4-13(5-2,6-3)11-8-7-9-12(14)10-11;/h7-10H,4-6H2,1-3H3;1H

InChI Key

FNPDBNVORLQYAG-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)C1=CC(=CC=C1)O.[I-]

Related CAS

152-13-6 (Parent)

Origin of Product

United States

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